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Abstract
VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the

Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Developed through a

sophisticated structure-based drug design program, VTP50469 has demonstrated significant

preclinical efficacy in various models of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c)

acute leukemias. This document provides an in-depth technical overview of the discovery,

mechanism of action, and preclinical development of VTP50469, the direct precursor to the

clinical candidate revumenib (SNDX-5613). Detailed experimental methodologies,

comprehensive data summaries, and visual representations of key biological pathways and

experimental workflows are presented to offer a complete resource for researchers in the field

of oncology and drug development.

Introduction
Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also

known as KMT2A) gene are aggressive hematological malignancies with a generally poor

prognosis, particularly in infant and pediatric populations.[1][2] These rearrangements result in

the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly

regulating gene expression. A critical interaction for the oncogenic function of MLL fusion

proteins is their association with the nuclear protein Menin.[3] This interaction tethers the MLL

fusion protein to chromatin, leading to the dysregulation of key target genes, including the
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HOXA gene cluster and MEIS1, which are crucial for leukemic cell proliferation and survival.[4]

[5]

The dependency of MLL-rearranged leukemias on the Menin-MLL interaction identified it as a

compelling therapeutic target.[3] VTP50469 emerged from a dedicated drug discovery program

aimed at identifying small molecule inhibitors of this critical protein-protein interaction.

Discovery and Optimization
The discovery of VTP50469 was a result of an iterative, structure-based drug design strategy.

[6][7] The process began with the identification of a piperazinyl pyrimidine fragment that was

observed to bind to the MLL binding pocket on Menin.[6] This initial fragment was identified

using X-ray crystallography data from analogs of a previously reported Menin-MLL inhibitor, MI-

2.[6]

Subsequent optimization efforts were guided by Contour™, a computational drug design

platform, and X-ray co-crystallography to enhance potency and confer drug-like properties.[6]

This iterative process of chemical synthesis, biological testing, and structural analysis led to the

identification of VTP-49477, a potent inhibitor with a Ki of 12 ± 5 pM.[7][8] Further optimization

of this scaffold for improved oral bioavailability resulted in the selection of VTP50469, which

maintained high potency with a Ki of 104 ± 30 pM.[8][9] The co-crystal structure of VTP50469
bound to Menin has been deposited in the Protein Data Bank (PDB ID: 6PKC).[6]

Mechanism of Action
VTP50469 exerts its anti-leukemic effects by directly binding to Menin and disrupting its

interaction with the MLL1 protein and its oncogenic fusion partners.[6] This disruption has

several key downstream consequences:

Displacement of Menin from Chromatin: Treatment with VTP50469 leads to a global,

genome-wide displacement of Menin from chromatin.[6]

Inhibition of MLL Fusion Protein Chromatin Occupancy: By displacing Menin, VTP50469
selectively inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci.[6]

Downregulation of Leukemogenic Gene Expression: The loss of MLL fusion protein binding

to chromatin results in the rapid downregulation of key target genes, such as MEIS1, PBX3,
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and MEF2C, followed by a more gradual suppression of HOXA cluster genes.[6]

Induction of Differentiation and Apoptosis: The altered gene expression profile triggers

cellular differentiation in AML cell lines and induces apoptosis, particularly in B-ALL cell lines.

[6][10]

The following diagram illustrates the proposed signaling pathway and the mechanism of action

of VTP50469.
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Caption: Mechanism of action of VTP50469 in MLL-rearranged leukemia.

Preclinical Efficacy
The preclinical activity of VTP50469 was evaluated in a range of in vitro and in vivo models of

MLL-rearranged and NPM1-mutant leukemias.

In Vitro Activity
VTP50469 demonstrated potent and selective inhibition of proliferation in a panel of human

leukemia cell lines harboring MLL rearrangements and NPM1 mutations, with minimal effect on

cell lines without these genetic alterations.

Table 1: In Vitro Potency of VTP50469 in Leukemia Cell Lines

Cell Line Fusion/Mutation IC50 (nM)

MOLM13 MLL-AF9 13[10]

MV4;11 MLL-AF4 17[11]

RS4;11 MLL-AF4 25[11]

KOPN-8 MLL-ENL 15[11]

SEMK2 MLL-AF4 27[11]

THP1 MLL-AF9 37[10]

NOMO1 MLL-AF9 30[10]

ML2 MLL-AF6 16[10]

EOL1 MLL-AF9 20[10]

HB11;19 MLL-ENL 36[11]

OCI-AML3 NPM1c 18[11]

REH None >2000[11]

HL-60 None >2000[11]
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In Vivo Activity
The in vivo efficacy of VTP50469 was assessed in patient-derived xenograft (PDX) models of

MLL-rearranged AML and ALL. Oral administration of VTP50469 resulted in dramatic

reductions in leukemia burden and a significant survival advantage.

Table 2: In Vivo Efficacy of VTP50469 in MLL-r Leukemia PDX Models

Model Disease Dosing Regimen Outcome

MLL-r B-ALL

B-cell Acute

Lymphoblastic

Leukemia

15-60 mg/kg, PO,

BID, 28 days

Significant survival

advantage across all

doses.[10]

MLL-r B-ALL

B-cell Acute

Lymphoblastic

Leukemia

0.1% in chow (~175

mg/kg/day), 28 days

Dramatic reduction in

leukemia burden in

peripheral blood,

spleen, and bone

marrow.[8][12]

MLL-r AML
Acute Myeloid

Leukemia
Not specified

Significant reduction

of human CD45+ cells

in peripheral blood.[7]

Notably, in multiple mice engrafted with MLL-r B-ALL, VTP50469 treatment appeared to

eradicate the disease, with the animals remaining disease-free for over a year post-treatment.

[6]

Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of VTP50469 was assessed using the CellTiter-Glo® Luminescent

Cell Viability Assay.
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Caption: Workflow for the in vitro cell proliferation assay.

Methodology:

Leukemia cell lines were seeded in 96-well plates at an appropriate density.

Cells were treated with a range of concentrations of VTP50469 or a DMSO control.

Plates were incubated for 3 to 7 days.

CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
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Luminescence was measured using a plate reader.

IC50 values were calculated by fitting the data to a four-parameter logistic curve.

In Vivo PDX Studies
The in vivo efficacy of VTP50469 was evaluated in immunodeficient mice engrafted with human

MLL-rearranged leukemia cells.

Engraft immunodeficient mice
(e.g., NSG) with PDX cells

Monitor for leukemia engraftment
(e.g., flow cytometry for hCD45+)

Randomize mice into
treatment and control groups

Administer VTP50469 (PO) or
vehicle control for 28 days
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Caption: Workflow for in vivo patient-derived xenograft (PDX) studies.

Methodology:
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Immunodeficient mice (e.g., NSG) were intravenously injected with human MLL-rearranged

leukemia cells from patient samples.

Leukemia engraftment was monitored by measuring the percentage of human CD45+ cells

in the peripheral blood.

Once engraftment was established, mice were randomized into treatment and control

groups.

VTP50469 was administered orally, either by gavage or formulated in chow, for a planned

28-day period.

Leukemia burden was assessed by flow cytometry of peripheral blood, spleen, and bone

marrow. Survival was monitored over time.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq was used to determine the genome-wide chromatin occupancy of Menin and MLL

fusion proteins.

Methodology:

Leukemia cells were treated with VTP50469 or DMSO for a specified duration.

Chromatin was cross-linked with formaldehyde, and the cells were lysed.

Chromatin was sheared by sonication to generate fragments of 200-500 bp.

Sheared chromatin was immunoprecipitated with antibodies specific to Menin or the N-

terminus of MLL.

DNA was purified from the immunoprecipitated complexes.

Sequencing libraries were prepared and sequenced on a high-throughput sequencing

platform.

Sequencing reads were aligned to the human genome, and peaks were called to identify

regions of protein binding.
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Transition to Clinical Development: Revumenib
(SNDX-5613)
VTP50469 is the preclinical precursor to revumenib (SNDX-5613), which has advanced into

clinical trials for the treatment of relapsed or refractory acute leukemias with KMT2A (MLL)

rearrangements or NPM1 mutations.[11][13] The robust preclinical data generated for

VTP50469 provided a strong rationale for the clinical development of revumenib. Clinical trials

have shown promising results, leading to Breakthrough Therapy Designation from the U.S.

FDA for revumenib in this patient population.[13] On November 15, 2024, the FDA approved

revumenib for the treatment of relapsed or refractory acute leukemia with a KMT2A

translocation in adult and pediatric patients.[14]

Conclusion
VTP50469 is a testament to the power of structure-based drug design in targeting challenging

protein-protein interactions. Its discovery and preclinical development have not only provided a

deep understanding of the therapeutic potential of Menin-MLL inhibition but have also paved

the way for a promising new clinical agent, revumenib, for patients with genetically defined

acute leukemias. The comprehensive data package for VTP50469 underscores its potent and

selective mechanism of action and its remarkable anti-leukemic efficacy in preclinical models,

establishing a strong foundation for its clinical successor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory
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